(2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide
Description
(2E)-3-(2H-Chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a chromen-3-yl (coumarin) core and a 4-ethylphenyl anilide substituent.
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-15-7-10-18(11-8-15)21-20(22)12-9-16-13-17-5-3-4-6-19(17)23-14-16/h3-13H,2,14H2,1H3,(H,21,22)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNXQOQXISXLBL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2E)-3-(2H-chromen-3-yl)-N-(4-ethylphenyl)prop-2-enamide, also known by its CAS Number 887347-08-2, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 305.377 g/mol. This compound has been the subject of various studies aimed at understanding its pharmacological properties, particularly in the context of diabetes management and antimicrobial activity.
Chemical Structure
The structure of this compound can be represented as follows:
1. DPP-4 Inhibition
One of the primary biological activities associated with this compound is its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. A study indicated that derivatives similar to this compound exhibited significant DPP-4 inhibitory activity, with some compounds showing an IC50 value as low as 2.0 nM, indicating potent efficacy comparable to established drugs like omarigliptin .
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of related coumarin derivatives. A series of compounds synthesized from coumarin exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, certain derivatives demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.1 to 3.5 mg/mL .
Case Study: DPP-4 Inhibition
In a specific study focusing on the pharmacodynamics of coumarin derivatives, a compound structurally related to this compound was administered at a dose of 3 mg/kg orally. This led to over 80% inhibition of DPP-4 activity within 24 hours, showcasing its potential as a long-term therapeutic agent for diabetes management .
Case Study: Antimicrobial Evaluation
Another study synthesized various coumarin derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds derived from this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .
Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven activities are summarized below:
Notes:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance antimicrobial potency by increasing lipophilicity and membrane permeability but may elevate cytotoxicity (e.g., compound 2q in ).
- Chromen-3-yl vs. Phenyl : The coumarin core in the target compound may improve target binding via extended π systems but could reduce bioavailability compared to simpler phenyl analogs.
Structure-Activity Relationships (SAR)
Anilide Substitution :
- Para-position: 4-CF₃ or 4-Cl enhances activity but increases cytotoxicity.
- Meta-position: 3-CF₃ or 3-F improves bactericidal effects without drastic cytotoxicity .
- The target’s 4-ethyl group balances moderate activity and safety.
Core Modifications :
ADMET and Physicochemical Properties
- Lipophilicity : Experimental logD₇.4 values for CF₃/Cl analogs range from 3.9–5.1, exceeding the target’s predicted ~3.2, aligning with reduced cytotoxicity .
- Metabolic Stability : The ethyl group may improve metabolic stability over CF₃ analogs, which are prone to oxidative metabolism.
- Bioavailability : Chromen-3-yl’s planar structure could limit solubility, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
